Tetranitrogen tetrasulfide

説明

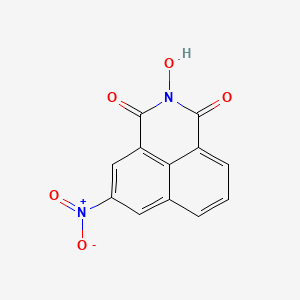

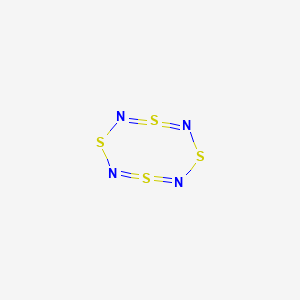

Tetranitrogen tetrasulfide, also known as Tetrasulfur tetranitride, is an inorganic compound with the formula S4N4 . This gold-poppy colored solid is the most important binary sulfur nitride, which are compounds that contain only the elements sulfur and nitrogen . It is a precursor to many S-N compounds and has attracted wide interest for its unusual structure and bonding .

Molecular Structure Analysis

S4N4 adopts an unusual “extreme cradle” structure, with D2d point group symmetry . It can be viewed as a derivative of a (hypothetical) eight-membered ring of alternating sulfur and nitrogen atoms . The bonding in S4N4 is considered to be delocalized, which is indicated by the fact that the bond distances between neighboring sulfur and nitrogen atoms are nearly identical .Physical And Chemical Properties Analysis

S4N4 is stable to air but is unstable in the thermodynamic sense with a positive enthalpy of formation of +460 kJ/mol . This endothermic enthalpy of formation originates in the difference in energy of S4N4 compared to its highly stable decomposition products . It has a molecular weight of 184.287 g/mol .科学的研究の応用

Electronic Structure and Molecular Orbitals

- Tetranitrogen tetrasulfide (S₄N₄) is favored to have a structure with coplanar nitrogen atoms, as supported by CNDO/BW theory. This structure is significant for understanding the molecule's electronic configuration and localized molecular orbitals (Gopinathan & Whitehead, 1975).

Experimental Detection and Stability

- The experimental detection of tetranitrogen (N₄) reveals an open-chain geometry with two closely bound N₂ units, contributing to the understanding of S₄N₄ stability and structure (Cacace, de Petris, & Troiani, 2002).

Interactions with π-ring Systems

- S₄N₄ exhibits significant non-covalent interactions with π-ring systems like benzene and naphthalene. This property could have implications for its applications in materials science and molecular engineering (Si & Ganguly, 2018).

Applications in Energy Storage

- Organic tetrasulfides, including S₄N₄, are being explored for their potential as high-capacity electrode materials in lithium batteries, owing to their ability to undergo multiple reduction reactions (Guo et al., 2017).

Role in Hydrogen Sulfide Signaling

- S₄N₄ and similar compounds are being studied for their role in hydrogen sulfide (H₂S) signaling, a crucial process in various physiological functions. Understanding their interaction with biological systems can advance medical and biochemical research (Bolton et al., 2019).

Sulfur Nitrides Chemistry

- The chemistry of sulfur nitrides like S₄N₄ has evolved considerably, providing a systematic understanding of their structure, stability, and interactions with other chemical entities. This knowledge is crucial for developing new applications in inorganic chemistry (Heal, 1972).

Nanotechnology and Cellular Delivery

- S₄N₄ modified nanoparticles are being investigated for cellular delivery of nitric oxide (NO), a vital signaling molecule. The unique properties of these nanoparticles could have significant implications in medical therapies and diagnostics (Theivendran & Yu, 2021).

Role in Transition Metal Chalcogenides

- S₄N₄, as part of vanadium tetrasulfide (VS₄), is relevant in the context of transition metal chalcogenides, especially in energy storage technologies like lithium-ion batteries. Understanding its reaction mechanism is crucial for developing high-performance electrode materials (Zhang et al., 2018).

Safety and Hazards

特性

IUPAC Name |

1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQFVPQTZSJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=S=NSN=S=NS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S4N4, N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Tetrasulfur tetranitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrasulfur_tetranitride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183147 | |

| Record name | Tetrasulfur tetranitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28950-34-7 | |

| Record name | 1λ4δ2,5λ4δ2-1,3,5,7,2,4,6,8-Tetrathiatetrazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28950-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrasulfur tetranitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028950347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasulfur tetranitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRASULFUR TETRANITRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BXS997HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3050738.png)

![L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3050751.png)